molecular formula C16H13N5O3 B4931658 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4931658
M. Wt: 323.31 g/mol
InChI Key: QLVOOADVOUYOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyrimidine rings. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate pyridine derivatives with triazole and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine derivatives

Uniqueness

7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

11-(3,5-dimethoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-23-11-5-10(6-12(7-11)24-2)20-4-3-14-13(15(20)22)8-17-16-18-9-19-21(14)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVOOADVOUYOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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